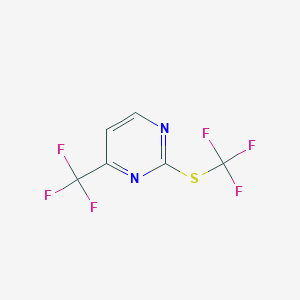
4-(Trifluoromethyl)-2-((trifluoromethyl)thio)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Trifluoromethyl)-2-((trifluoromethyl)thio)pyrimidine is a compound characterized by the presence of trifluoromethyl groups attached to a pyrimidine ring. The trifluoromethyl group is known for its significant role in pharmaceuticals, agrochemicals, and materials science due to its unique chemical properties .
Méthodes De Préparation
The synthesis of 4-(Trifluoromethyl)-2-((trifluoromethyl)thio)pyrimidine typically involves radical trifluoromethylation. The reaction conditions often require specific catalysts and controlled environments to ensure the successful incorporation of the trifluoromethyl groups .
Analyse Des Réactions Chimiques
4-(Trifluoromethyl)-2-((trifluoromethyl)thio)pyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Applications De Recherche Scientifique
4-(Trifluoromethyl)-2-((trifluoromethyl)thio)pyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Mécanisme D'action
The mechanism of action of 4-(Trifluoromethyl)-2-((trifluoromethyl)thio)pyrimidine involves the interaction of its trifluoromethyl groups with molecular targets. These interactions can lead to the inhibition of specific enzymes or the activation of certain receptors, resulting in various biological effects. The pathways involved in these interactions are complex and depend on the specific application of the compound .
Comparaison Avec Des Composés Similaires
4-(Trifluoromethyl)-2-((trifluoromethyl)thio)pyrimidine can be compared with other trifluoromethyl-containing compounds, such as:
4-(Trifluoromethyl)pyridine: Known for its use in organic synthesis and as a precursor in pharmaceutical production.
4-(Trifluoromethyl)piperidine: Used in the synthesis of various fluorinated compounds and studied for its potential biological activities.
The uniqueness of this compound lies in its specific structure, which allows for unique interactions and applications in various fields .
Propriétés
Formule moléculaire |
C6H2F6N2S |
|---|---|
Poids moléculaire |
248.15 g/mol |
Nom IUPAC |
4-(trifluoromethyl)-2-(trifluoromethylsulfanyl)pyrimidine |
InChI |
InChI=1S/C6H2F6N2S/c7-5(8,9)3-1-2-13-4(14-3)15-6(10,11)12/h1-2H |
Clé InChI |
KVGFMIBAKPUYBH-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(N=C1C(F)(F)F)SC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


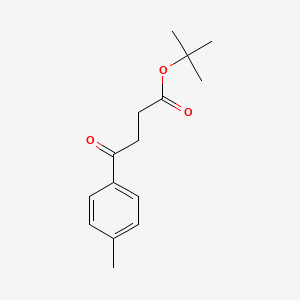
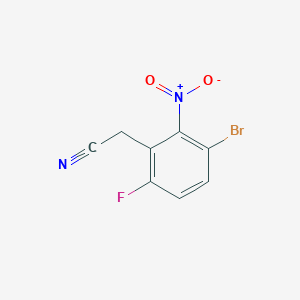
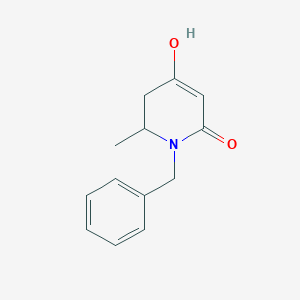
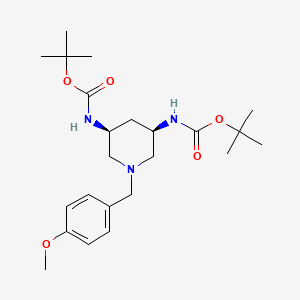

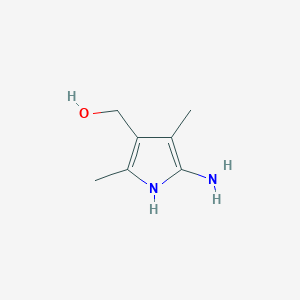

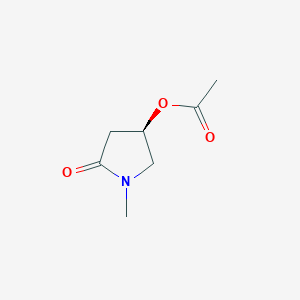
![4-Amino-2'-(benzyloxy)[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12860469.png)
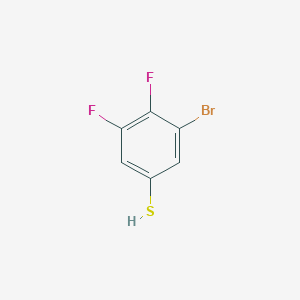
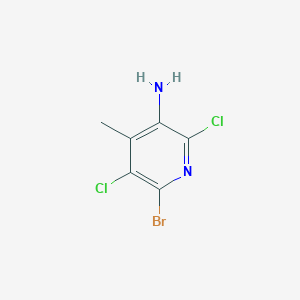
![5-amino-8-(furan-2-yl)-3-(2-methoxyethyl)thiazolo[5,4-e][1,2,4]triazolo[1,5-c]pyrimidin-2(3H)-one](/img/structure/B12860480.png)

![4'-(Hydroxymethyl)[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B12860502.png)
